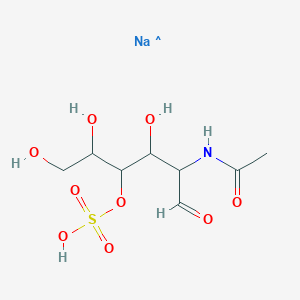

Galnac-4S, NA

説明

Galnac-4S, NA, also known as N-Acetyl-D-galactosamine 4-sulfate, is a compound used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase(s) and arylsulfatase(s) . It has a linear formula of C8H14O9NSNa and a molecular weight of 323.25 .

Synthesis Analysis

The synthesis of Galnac-4S, NA involves the use of sulfotransferases . In the biosynthesis of CS/DS containing GalNAc4S6S, three groups of sulfotransferases are involved: chondroitin 4-sulfotransferases (C4STs), dermatan 4-sulfotransferase-1 (D4ST-1), and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) .Molecular Structure Analysis

The molecular structure of Galnac-4S, NA can be analyzed using negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has been used to identify structures with GalNAc rather than the more common galactose capping the antennae of hybrid and complex glycans .Chemical Reactions Analysis

The chemical reactions involving Galnac-4S, NA are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life . The pharmacokinetics of GalNAc-siRNAs are approximately dose-proportional and similar between chemical stabilizing methods .科学的研究の応用

1. Role in Glycosylation and Enzymatic Processes

GalNAc-4S is involved in various glycosylation processes, significantly impacting the structure and function of glycoproteins and glycolipids. Mikami et al. (2003) studied the specificities of human chondroitin/dermatan N-acetylgalactosamine 4-O-sulfotransferases, demonstrating the role of GalNAc-4S in the sulfation of glycosaminoglycans, a key process in the biosynthesis of chondroitin and dermatan sulfate (Mikami et al., 2003). This sulfation is crucial for the formation of mature glycosaminoglycan chains.

2. Imaging and Visualization in Cell Biology

GalNAc-4S plays a significant role in cell biology, particularly in imaging and visualization techniques. Chang et al. (2007) applied bioorthogonal chemical reporter techniques to image cell surface glycans, using GalNAc as one of the reporters. This method demonstrates the utility of GalNAc-4S in visualizing and studying cell surface glycans (Chang et al., 2007).

3. Understanding Glycosyltransferase Activity

Bennett et al. (1998) cloned and characterized a human UDP-GalNAc:polypeptideN-acetylgalactosaminyltransferase, known as GalNAc-T4. This enzyme plays a critical role in the O-glycosylation process, crucial for various biological functions (Bennett et al., 1998).

4. Role in RNAi-mediated Gene Silencing

5. Contribution to Nuclear Protein Modification

Cejas et al. (2018) explored the biosynthesis of O-N-acetylgalactosamine glycans in human cell nuclei, suggesting a novel post-translational modification of nuclear proteins. This finding sheds light on the role of GalNAc-4S in regulating gene expression and cellular physiology (Cejas et al., 2018).

将来の方向性

特性

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOPYORBHBTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585069 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galnac-4S, NA | |

CAS RN |

157296-97-4 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

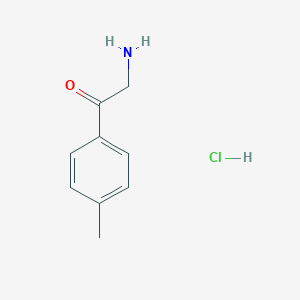

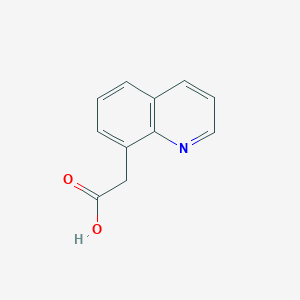

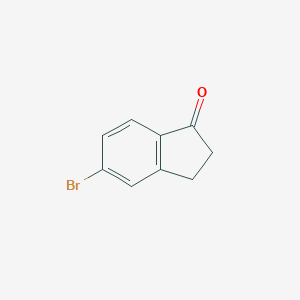

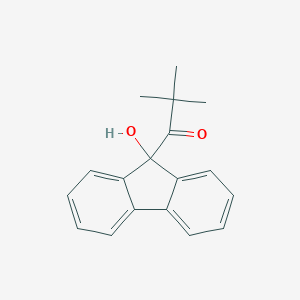

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

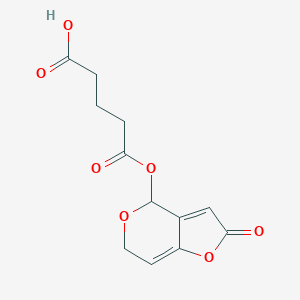

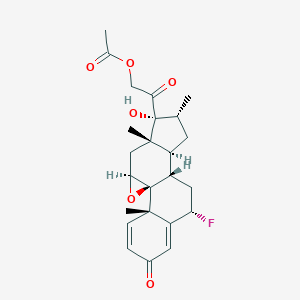

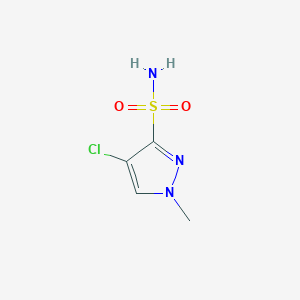

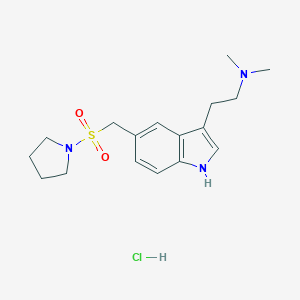

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。